molecular formula C25H28N4O2 B2577295 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251633-24-5

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2577295
CAS No.: 1251633-24-5
M. Wt: 416.525
InChI Key: YBESYNRWFVAUEG-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common approach involves the functionalization of tetrahydroisoquinolines via multicomponent reactions, which can include the use of various nucleophiles and cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable multicomponent reactions and the use of environmentally friendly methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives .

Scientific Research Applications

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroisoquinoline scaffold is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of a tetrahydroisoquinoline scaffold with a pyrimidinyl and phenylacetamide moiety.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-17(2)19-8-10-22(11-9-19)27-23(30)16-31-24-14-18(3)26-25(28-24)29-13-12-20-6-4-5-7-21(20)15-29/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESYNRWFVAUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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